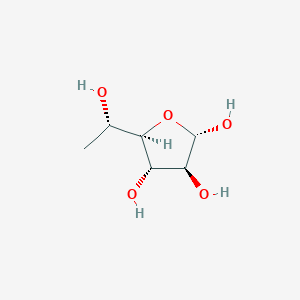
beta-L-Fucofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-L-Fucofuranose: is a monosaccharide, specifically a furanose form of L-fucose. It is a six-carbon sugar that plays a significant role in various biological processes. This compound is a structural isomer of beta-L-fucopyranose, differing in the ring structure of the sugar molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-L-Fucofuranose can be synthesized through the acetolysis of methyl-2,3,5-tri-O-acetyl-beta-L-fucofuranoside . The fusion of beta-L-fucopyranose tetraacetate with phosphoric acid at 50°C for 1 minute results in a mixture of alpha- and beta-pyranosyl phosphates . Longer fusion times yield the alpha-anomer exclusively .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of specific reagents and controlled reaction conditions to ensure the desired anomeric form is obtained.
Analyse Chemischer Reaktionen
Types of Reactions: Beta-L-Fucofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as nitric acid or potassium permanganate can be used to oxidize this compound.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions can be carried out using halogenating agents like thionyl chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Beta-L-Fucofuranose has several applications in scientific research:
Chemistry: It is used in the synthesis of various glycosides and glycoconjugates.
Biology: It plays a role in the study of carbohydrate metabolism and enzymatic reactions involving fucose.
Medicine: this compound is investigated for its potential therapeutic applications, including its role in glycoprotein synthesis and cell signaling.
Industry: It is used in the production of bioactive compounds and as a precursor in the synthesis of complex carbohydrates.
Wirkmechanismus
The mechanism of action of beta-L-Fucofuranose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for enzymes involved in fucose metabolism, such as fucosidases. These enzymes catalyze the hydrolysis of fucose-containing compounds, leading to various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Beta-L-Fucopyranose: A structural isomer with a pyranose ring structure.
Alpha-L-Fucofuranose: An anomer of beta-L-Fucofuranose with a different configuration at the anomeric carbon.
Beta-D-Fucofuranose: An enantiomer of this compound with a different spatial arrangement of atoms.
Uniqueness: this compound is unique due to its specific furanose ring structure and its role in various biological processes. Its distinct configuration allows it to interact with specific enzymes and receptors, making it valuable in biochemical and medical research .
Eigenschaften
CAS-Nummer |
64761-42-8 |
|---|---|
Molekularformel |
C6H12O5 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
(2S,3S,4S,5R)-5-[(1S)-1-hydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O5/c1-2(7)5-3(8)4(9)6(10)11-5/h2-10H,1H3/t2-,3-,4-,5+,6-/m0/s1 |
InChI-Schlüssel |
AFNUZVCFKQUDBJ-XKTQNOIPSA-N |
Isomerische SMILES |
C[C@@H]([C@@H]1[C@H]([C@@H]([C@H](O1)O)O)O)O |
Kanonische SMILES |
CC(C1C(C(C(O1)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















